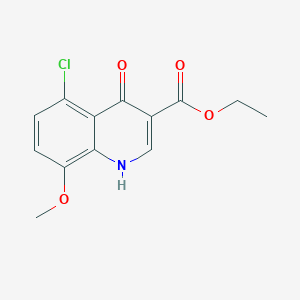
4-(prop-2-en-1-yl)thiane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(prop-2-en-1-yl)thiane-4-carboxylic acid, also known as 4-PT, is a type of amino acid that is widely used in scientific research. It is an essential ingredient in the synthesis of several important compounds and is also used in various biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
4-(prop-2-en-1-yl)thiane-4-carboxylic acid is widely used in scientific research because of its unique properties. It is used in the synthesis of several important compounds such as peptides, peptidomimetics, and peptide-based drugs. It is also used in various biochemical experiments, such as the study of protein-protein interactions, enzyme kinetics, and signal transduction. Additionally, 4-(prop-2-en-1-yl)thiane-4-carboxylic acid is used in physiological experiments, such as the study of cell growth, cell differentiation, and cell death.
Mecanismo De Acción
4-(prop-2-en-1-yl)thiane-4-carboxylic acid has several mechanisms of action. Its main action is to inhibit the enzyme thioesterase, which is involved in the degradation of fatty acids. It also has some antioxidant properties and can help protect cells from oxidative damage. Additionally, 4-(prop-2-en-1-yl)thiane-4-carboxylic acid has been shown to have anti-inflammatory and anti-apoptotic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(prop-2-en-1-yl)thiane-4-carboxylic acid are still being studied, but some of the known effects include inhibition of the enzyme thioesterase, antioxidant activity, anti-inflammatory activity, and anti-apoptotic activity. Additionally, 4-(prop-2-en-1-yl)thiane-4-carboxylic acid has been shown to have some positive effects on cell growth, cell differentiation, and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(prop-2-en-1-yl)thiane-4-carboxylic acid in laboratory experiments is that it is relatively easy to synthesize and is widely available. Additionally, it is relatively inexpensive and can be used in a variety of experiments. However, there are some limitations to using 4-(prop-2-en-1-yl)thiane-4-carboxylic acid in laboratory experiments. For example, it is not very stable and can degrade quickly. Additionally, it can be toxic at high concentrations and can cause adverse reactions in some organisms.
Direcciones Futuras
There are many potential future directions for 4-(prop-2-en-1-yl)thiane-4-carboxylic acid research. It can be further studied to better understand its mechanism of action and biochemical and physiological effects. Additionally, it can be used to develop new compounds and drugs, as well as to improve existing ones. Furthermore, it can be studied to determine its potential applications in various medical and industrial fields. Finally, the synthesis method can be improved to make it more efficient and cost-effective.
Métodos De Síntesis
The synthesis of 4-(prop-2-en-1-yl)thiane-4-carboxylic acid is a relatively simple process that can be done in two steps. The first step involves the condensation of prop-2-en-1-yl acetate with thioacetic acid in an inert atmosphere. The second step involves the hydrolysis of the product to yield 4-(prop-2-en-1-yl)thiane-4-carboxylic acid. This method is relatively simple and can be done in a laboratory setting.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(prop-2-en-1-yl)thiane-4-carboxylic acid involves the reaction of a thiol with an alpha, beta-unsaturated carboxylic acid. The thiol used in this synthesis is 2-propen-1-ol thiol, which is reacted with maleic anhydride to form the desired alpha, beta-unsaturated carboxylic acid. The resulting acid is then reacted with sulfur to form the thiane ring, followed by oxidation to form the carboxylic acid group.", "Starting Materials": [ "2-propen-1-ol thiol", "Maleic anhydride", "Sulfur" ], "Reaction": [ "Step 1: React 2-propen-1-ol thiol with maleic anhydride in the presence of a catalyst to form 4-(prop-2-en-1-yl)maleic anhydride.", "Step 2: React 4-(prop-2-en-1-yl)maleic anhydride with sulfur to form 4-(prop-2-en-1-yl)thiane-4-carboxylic acid.", "Step 3: Oxidize 4-(prop-2-en-1-yl)thiane-4-carboxylic acid to form the desired product, 4-(prop-2-en-1-yl)thiane-4-carboxylic acid." ] } | |
Número CAS |
1824016-48-9 |
Nombre del producto |
4-(prop-2-en-1-yl)thiane-4-carboxylic acid |
Fórmula molecular |
C9H14O2S |
Peso molecular |
186.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



